molecular formula C11H9N3O3S2 B2983027 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 391867-96-2

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2983027
CAS No.: 391867-96-2
M. Wt: 295.33
InChI Key: NOAZBLREPKAWAF-UHFFFAOYSA-N
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Description

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that features a nitrothiophene group, a thiazole ring, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-nitrothiophene-2-yl precursor, which is then reacted with a thiazole derivative under specific conditions to form the intermediate compound. The final step involves the cyclopropanation of the intermediate to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques like chromatography and crystallization. The industrial methods focus on scalability, reproducibility, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions on the thiazole ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitrothiophene and thiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropane carboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide: Similar structure but with a phenyl group instead of a thiophene.

    N-[4-(4-aminothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to the combination of its nitrothiophene and thiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S2/c15-10(6-1-2-6)13-11-12-8(5-19-11)9-3-7(4-18-9)14(16)17/h3-6H,1-2H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAZBLREPKAWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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